molecular formula C10H12FN B1365019 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 269402-42-8

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Número de catálogo B1365019
Número CAS: 269402-42-8
Peso molecular: 165.21 g/mol
Clave InChI: KTNPPQVJTQBKFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 165.21 . It is available in liquid form and has a CAS Number of 269402-42-8 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles were prepared in good yields under solvent-free conditions by multicomponent reactions of aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one in the presence of sodium hydroxide (NaOH) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure-Activity Relationships

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been investigated in the context of chemical synthesis and structure-activity relationships. In a study by Nagarajan et al. (1985), derivatives of tetrahydroisoquinolines, including ones with fluoro analogues, were synthesized and examined for their biological activity. Specifically, 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline showed potent activity in biological tests (Nagarajan et al., 1985).

Chiral Resolution and Pharmacological Potential

The chiral resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a closely related compound, was studied by Bálint et al. (2002), who observed strong reaction kinetics and solvent dependence. Their findings led to the proposal of an economic resolution process, emphasizing the compound's potential in pharmaceutical applications (Bálint et al., 2002).

Antihypertensive Properties

A study by Watanuki et al. (2011) on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, including 6-fluoro-1-isopropyl-1,2,3,4-tetrahydroisoquinoline, demonstrated their potential as antihypertensive agents. These compounds showed significant bradycardic activities and the study highlighted the importance of substituent and tether positioning for potent in vitro activity (Watanuki et al., 2011).

Use in Chemical Analysis

The compound has also been utilized in chemical analysis methods. Ishida et al. (1991) developed a high-performance liquid chromatographic method for determining 1,2,3,4-tetrahydroisoquinoline in rat brain, highlighting its role in analytical biochemistry (Ishida et al., 1991).

Application in Crystal Engineering

Choudhury and Row (2006) explored the crystal structures of compounds based on tetrahydroisoquinolinewith fluoro substitution. Their research provided insights into the intermolecular interactions involving fluorine atoms in the crystal lattice, which is valuable for understanding packing features in crystal engineering (Choudhury & Row, 2006).

Role in Synthesis of Antibacterial Agents

The synthesis of antibacterial agents like flumequine, utilizing 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline as a key intermediate, has been a focus of several studies. For instance, Wang et al. (2011) investigated the asymmetric hydrogenation of quinolines, including derivatives of 6-fluoro-tetrahydroquinoline, highlighting its importance in the synthesis of biologically active compounds (Wang et al., 2011).

Exploration in Neuropharmacology

The compound has been explored in the context of neuropharmacology as well. Studies by Naoi et al. (1993) examined N-methylated tetrahydroisoquinolines, structurally similar to 6-fluoro-tetrahydroisoquinoline, for their potential as dopaminergic neurotoxins. These studies provide insights into the possible role of such compounds in neurodegenerative diseases like Parkinson's (Naoi et al., 1993).

Imaging and Diagnostic Use

In biomedical imaging, especially in PET imaging of breast cancer, tetrahydroisoquinoline derivatives have been investigated for their potential as imaging agents. Gao et al. (2008) synthesized and evaluated carbon-11 labeled tetrahydroisoquinoline derivatives for PET imaging of estrogen receptor expression in breast cancer, demonstrating the compound's potential in diagnostic applications (Gao et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name

6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNPPQVJTQBKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467818
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

269402-42-8
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, 6-fluoro-1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
Name
6-fluoro-1-methyl-3,4-dihydro-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21, except for using 3-fluorophenethylamine and acetyl chloride, 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline was obtained. In accordance with the same procedures as in Preparation 20, the titled compound was obtained as pale yellow oil. (Yield: 55%) The product was used in the subsequent step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
3
Citations
T Saitoh, K Abe, M Ishikawa, M Nakatani… - European journal of …, 2006 - Elsevier
Several 1-alkyl-1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives, which may play a role in Parkinson's disease, have been synthesized via Pummerer-type cyclization of the sulfonium ion …
Number of citations: 22 www.sciencedirect.com
P Wang, WT Zhu, Y Wang, SS Song, Y Xi… - European Journal of …, 2023 - Elsevier
Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors can selectively kill homologous recombination (HR) deficient cancer cells and elicit anticancer effect through a mechanism of …
Number of citations: 0 www.sciencedirect.com
Y Fang, X Hu, Z Shi, X Zhao, RR Gopireddy, Y Luo - Synthesis, 2021 - thieme-connect.com
An iron-catalyzed allyation of isoquinoline with potassium allyltrifluoroborate is described. The operation of this reaction is very simple and highly practical. The diastereoisomer having …
Number of citations: 3 www.thieme-connect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.